2-(Chloromethyl)benzenesulfonamide

Catalog No.
S3674907
CAS No.
81629-77-8
M.F
C7H8ClNO2S
M. Wt
205.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethyl)benzenesulfonamide

CAS Number

81629-77-8

Product Name

2-(Chloromethyl)benzenesulfonamide

IUPAC Name

2-(chloromethyl)benzenesulfonamide

Molecular Formula

C7H8ClNO2S

Molecular Weight

205.66 g/mol

InChI

InChI=1S/C7H8ClNO2S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4H,5H2,(H2,9,10,11)

InChI Key

BJTQKRCFMBXXIJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CCl)S(=O)(=O)N

Canonical SMILES

C1=CC=C(C(=C1)CCl)S(=O)(=O)N

2-(Chloromethyl)benzenesulfonamide is an organic compound characterized by a chloromethyl group attached to a benzenesulfonamide moiety. Its chemical formula is C7H8ClN1O2S1, and it features a sulfonamide functional group (-SO2NH2) that is known for its biological activity. This compound is of interest in medicinal chemistry due to its potential applications in drug development and its role as an intermediate in various chemical syntheses.

Due to the lack of specific research on 2-(Chloromethyl)benzenesulfonamide, it's important to handle it with caution assuming similar properties to other chloromethyl-containing compounds. These can be:

  • Corrosive: Chloromethyl groups can react with skin and tissues, causing irritation and burns.
  • Lachrymators: May cause eye irritation and tearing.
  • Suspected carcinogens: Some chloromethyl compounds are classified as potential carcinogens [].
  • The compound may be relatively new or not widely studied.
  • Research on it may not be published or readily available in scientific databases.
  • Chemical Structure and Functional Groups: The presence of the chloromethyl group (CH2Cl) suggests potential applications in alkylating reactions, where it can be used to introduce a new carbon chain to another molecule. The benzenesulfonamide group (SO2NH2) can participate in hydrogen bonding and may influence the molecule's solubility and reactivity.
  • Analogy to existing research: Scientists often explore new molecules based on the properties of similar compounds. There is research on other benzenesulfonamide derivatives for various applications, including:
    • Enzyme inhibitors PubChem reference for a Benzenesulfonamide inhibitor: )
    • Medicinal chemistry studies NCBI reference for Benzenesulfonamide derivatives: )
, including:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of various derivatives.
  • Wittig Reaction: This compound can react with phosphonium salts to form alkenes, expanding its utility in organic synthesis .
  • Cyclization Reactions: It can undergo cyclization when treated with hydrazides or similar reagents, yielding oxadiazole derivatives .

2-(Chloromethyl)benzenesulfonamide exhibits notable biological activities, particularly as an antibacterial and anticancer agent. Studies have indicated that compounds with similar structures can inhibit carbonic anhydrases, which are enzymes involved in various physiological processes. The inhibition of these enzymes has implications for cancer therapy and antimicrobial treatments .

Several methods exist for synthesizing 2-(Chloromethyl)benzenesulfonamide, including:

  • Direct Chloromethylation: This involves the reaction of benzenesulfonamide with chloromethyl methyl ether in the presence of a base.
  • Chlorosulfonation followed by Amination: A multi-step process where benzenesulfonyl chloride is first formed and then chloromethylated before being aminated to yield the final product .
  • Use of Phase Transfer Catalysts: Employing catalysts like tetrabutylammonium iodide can enhance the efficiency of nucleophilic substitution reactions involving this compound .

The applications of 2-(Chloromethyl)benzenesulfonamide span across various fields:

  • Pharmaceuticals: It serves as a precursor for synthesizing sulfonamide antibiotics and other therapeutic agents.
  • Chemical Synthesis: Used as an intermediate in organic synthesis for producing more complex molecules.
  • Research: Investigated for its potential as a selective inhibitor of carbonic anhydrases, contributing to cancer treatment strategies .

Interaction studies have shown that 2-(Chloromethyl)benzenesulfonamide can effectively bind to specific enzymes, influencing their activity. For example, its derivatives have been studied for their ability to inhibit carbonic anhydrases selectively, which is crucial for developing targeted cancer therapies . Molecular docking studies have also been conducted to understand the binding affinities and interaction mechanisms at a molecular level.

Several compounds are structurally similar to 2-(Chloromethyl)benzenesulfonamide, each possessing unique properties and activities:

Compound NameStructure CharacteristicsUnique Features
BenzenesulfonamideContains sulfonamide groupBroad-spectrum antibacterial activity
4-ChlorobenzenesulfonamideChlorine at para positionHigher potency against certain bacterial strains
2-AminobenzenesulfonamideAmino group instead of chloromethylAnticancer properties through different mechanisms
5-Phenyl-1,3,4-oxadiazol-2-ylContains oxadiazole ringPotentially more selective against specific targets
4-(Benzylthio)-benzenesulfonamideThioether linkageEnhanced biological activity compared to others

Each of these compounds shares similarities with 2-(Chloromethyl)benzenesulfonamide but differs in terms of functional groups and biological activities, making them suitable for various applications in medicinal chemistry.

XLogP3

0.9

Dates

Modify: 2024-04-15

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